cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641004 | |
| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170299-61-3 | |
| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the protection of the amine group using the Boc (tert-butyloxycarbonyl) protecting group, followed by cyclopropanation reactions that introduce the hydroxymethyl group at the desired position.
The biological activity of this compound has been studied primarily in the context of its interactions with various enzymes and receptors. Its structural configuration allows it to act as a potential inhibitor for certain glycosidases and other enzymes involved in metabolic pathways.
Case Studies
- Glycosidase Inhibition : Research has indicated that compounds similar to this compound exhibit inhibitory effects against glycosidases. For instance, a related compound showed a Ki value of 1.18 mM against β-galactosidase from Escherichia coli, highlighting its potential as a glycosidase inhibitor .
- Neuraminidase Activity : Interestingly, certain derivatives have been found to enhance neuraminidase activity from Vibrio cholerae by up to 100%, suggesting a dual role in enzymatic modulation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Target Enzyme | Activity (Ki/MIC) | Remarks |
|---|---|---|---|
| This compound | β-Galactosidase | Ki = 1.18 mM | Moderate inhibition observed |
| Related Compound | Neuraminidase | Increased activity | Enhances enzyme activity significantly |
| Analog 1 | Various Glycosidases | MIC < 0.125 mg/dm³ | Strong antibacterial properties |
Research Findings
Recent studies have provided insights into the conformational behavior and stability of this compound. Computational analyses suggest that the compound adopts specific conformations that minimize steric repulsion, influencing its biological interactions . Furthermore, structure-activity relationship (SAR) studies have indicated that modifications to the cyclopropane ring can significantly alter its biological efficacy .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₇NO₃
- Molecular Weight : Approximately 187.24 g/mol
- Structural Features :
- Boc Group : Protects the amino group, preventing side reactions during peptide synthesis.
- Hydroxymethyl Group : Serves as a functional handle for further chemical modifications.
The stereochemistry of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is particularly important, as the cis configuration allows for better mimicry of natural peptide structures, enhancing the binding affinity and bioactivity of synthesized compounds.
Medicinal Chemistry
This compound is primarily utilized as an intermediate in the synthesis of peptidomimetics—molecules designed to mimic peptides but with improved stability and bioavailability. These compounds have potential therapeutic applications in various diseases, including:
- Cancer : Development of inhibitors targeting specific cancer pathways.
- Infectious Diseases : Synthesis of antiviral agents.
- Neurological Disorders : Creation of compounds that can cross the blood-brain barrier.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. Researchers have developed various synthetic methods to produce this compound efficiently while preserving its functional integrity. Its applications include:
- Synthesis of Complex Molecules : Serving as a precursor in the construction of more complex organic frameworks.
- Functionalization : The hydroxymethyl group allows for further derivatization, enabling the introduction of diverse functionalities essential for biological activity.
Case Study 1: Peptidomimetic Development
A study demonstrated the use of this compound in synthesizing a new class of peptidomimetics that exhibited enhanced binding affinity to target proteins involved in cancer progression. The researchers reported improved stability against enzymatic degradation compared to traditional peptides, highlighting the compound's potential in drug design.
Case Study 2: Antiviral Agents
In another investigation, this compound was employed to synthesize analogs targeting viral replication pathways. The resulting compounds showed promising antiviral activity against herpes simplex virus type 1, suggesting that this cyclopropane derivative could lead to novel antiviral therapies.
Comparison with Similar Compounds
Functional Group Analysis
Key Observations :
- Cyclopropane vs. Cyclopentane : The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity compared to the more stable cyclopentane derivative .
- Boc Protection : Unlike the carboxamide in or the free amine in , the Boc group in the target compound allows controlled deprotection, critical in multi-step syntheses .
- Hydroxymethyl vs.
Comparison with Related Syntheses
- (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide : Synthesized via carboxamide coupling using HOBt/EDC, emphasizing hydrogen-bond stabilization in crystal structures .
- (S)-2-(Boc-amino)-1-propanol: Utilizes Boc protection on a linear alcohol, avoiding cyclopropane ring strain challenges .
Key Difference : The target compound’s synthesis requires precise stereochemical control to maintain the cis-configuration, unlike linear analogs .
Preparation Methods
Cyclopropanation of Allylic Amines
A precursor such as allyl carbamate A undergoes cyclopropanation using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) in dichloromethane (DCM). The reaction proceeds at 0°C with gradual warming to 25°C, yielding cyclopropane B with a cis configuration (dr > 20:1). Subsequent Boc protection of the amine and oxidation of the hydroxymethyl group completes the synthesis.
Key Data:
Post-Cyclopropanation Functionalization
Post-cyclopropanation modifications are critical for introducing the hydroxymethyl group. For example, cyclopropane C containing a protected alcohol undergoes Swern oxidation to an aldehyde, followed by reduction with sodium borohydride (NaBH₄) to yield the hydroxymethyl derivative. Boc protection is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA).
Asymmetric Cyclopropanation via Redox-Active Diazoacetates
Recent advances in enantioselective cyclopropanation employ redox-active diazoacetates to achieve cis-cyclopropanes with high stereochemical fidelity. This method leverages nickel-catalyzed reactions to couple aryl diazoacetates 1 with olefins 2 , followed by decarboxylative reduction (Scheme 1C).
Nickel-Catalyzed Cyclopropanation
The reaction of aryl diazoacetate 1 with styrene derivatives 2 in the presence of NiCl₂(H₂O)₆ and 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy) generates cyclopropane esters 3 with >90% enantiomeric excess (ee). Photoreduction using benzothiazoline 6a under blue LED light (450 nm) facilitates decarboxylation, yielding cis-cyclopropanes 4 with retained stereochemistry.
Key Data:
Modular Substrate Scope
This method accommodates diverse substituents, including alkenes bearing electron-withdrawing groups (e.g., nitriles, ketones) and heteroaromatic systems. For example, the synthesis of cis-4u, a cyclopropane-modified phenylalanine analog, demonstrates the method’s utility in bioactive molecule synthesis.
Reductive Ring-Opening of Cyclopropane Imides
A third strategy involves the reductive ring-opening of cyclopropane-fused imides to introduce the hydroxymethyl group. This approach, exemplified in the synthesis of dysibetaine CPa analogs, begins with a nitro-activated cyclopropane imide D .
Cyclopropanation with Electron-Withdrawing Groups
Imides bearing a 4-nitrophenyl group undergo cyclopropanation via Michael addition–ring closure, forming trans-substituted cyclopropane E with high diastereoselectivity. Reductive ring-opening using hydrogen gas (H₂) and palladium on carbon (Pd/C) cleaves the imide, yielding amino alcohol F .
Key Data:
Boc Protection and Final Functionalization
The primary amine in F is protected using Boc₂O in tetrahydrofuran (THF), followed by ethanolysis to remove residual protecting groups. Final purification via column chromatography affords this compound with >97% purity.
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Limitations | Yield Range | Stereoselectivity |
|---|---|---|---|---|
| Simmons–Smith | High stereocontrol; Scalable | Requires pre-functionalized allylic substrates | 63–74% | dr > 20:1 |
| Asymmetric Diazoacetate | Enantioselective; Broad substrate scope | Sensitive to light and oxygen | 77–85% | >90% ee |
| Reductive Ring-Opening | Compatible with electron-deficient systems | Multi-step sequence | 60% | Moderate (dr 1:2.5) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane?
- Methodology : The synthesis typically involves cyclopropanation via ring-closing strategies. For example, a vinyl ether intermediate can undergo Simmons–Smith cyclopropanation using a zinc-copper couple and diiodomethane to form the strained cyclopropane ring. The Boc (tert-butoxycarbonyl) group is introduced via Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine) to protect the amino group .
- Key Considerations : Solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) are critical to minimize side reactions like epoxide formation or Boc-group cleavage .
Q. How can the stereochemical integrity of the cis-configuration be verified during synthesis?
- Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to confirm spatial proximity of the Boc-amino and hydroxymethyl groups. For example, a NOE correlation between the NH proton of the Boc group and the hydroxymethyl protons confirms the cis-configuration .
- Alternative Methods : X-ray crystallography or chiral HPLC (e.g., using a Chiralpak® column) can resolve enantiomeric purity, particularly if competing diastereomers form during cyclopropanation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Primary Tools :
- ¹H/¹³C NMR : Assign peaks for the cyclopropane ring (δ ~0.8–1.5 ppm for CH₂ groups) and the Boc group (δ ~1.4 ppm for tert-butyl) .
- IR Spectroscopy : Confirm Boc protection via carbonyl stretches (C=O at ~1690–1750 cm⁻¹) and hydroxyl absorption (O-H at ~3200–3600 cm⁻¹) .
- Advanced Validation : High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy .
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence reactivity in downstream functionalization?
- Mechanistic Insight : The ring’s high angle strain (60° vs. ideal 109.5°) increases susceptibility to ring-opening reactions. For example, acid-catalyzed hydrolysis may cleave the cyclopropane, forming a diol or other intermediates. Computational studies (DFT) predict regioselectivity in reactions with electrophiles .
- Experimental Design : Monitor reactivity under controlled pH (e.g., HCl in dioxane) or with transition-metal catalysts (e.g., Pd-mediated cross-coupling) to stabilize intermediates .
Q. What strategies mitigate Boc-group deprotection during cyclopropane functionalization?
- Optimized Conditions : Use mild acids (e.g., TFA in dichloromethane at 0°C) instead of strong protic acids (H₂SO₄) to avoid premature deprotection. Alternatively, employ orthogonal protecting groups (e.g., Fmoc) for the amino function .
- Kinetic Studies : Track Boc stability via in situ IR or LC-MS during reaction optimization .
Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?
- Stability Data : Store in anhydrous aprotic solvents (e.g., acetonitrile or DMF) at –20°C to prevent hydrolysis of the cyclopropane ring or Boc group. Accelerated stability studies (40°C/75% RH for 4 weeks) predict degradation pathways, such as cyclopropane ring opening or oxidation of the hydroxymethyl group .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Data Analysis : Discrepancies in yields (e.g., 40–75%) arise from variations in cyclopropanation efficiency. Reproducibility requires strict control of reagent purity (e.g., zinc-coouple activation) and exclusion of moisture .
- Troubleshooting : Use inline moisture sensors (Karl Fischer titration) or switch to air-free techniques (Schlenk line) for moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
